

Pemafibrate-d4 safety data sheet and handling precautions

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Pemafibrate-d4: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for **Pemafibrate-d4**. The information is compiled and extrapolated from available safety data sheets for pemafibrate and its racemate, as well as extensive clinical trial data. This document is intended to provide guidance for the safe handling and use of **Pemafibrate-d4** in a laboratory setting.

Hazard Identification and Classification

Pemafibrate-d4 should be handled as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for the deuterated form is not readily available, the following information is based on the SDS for pemafibrate.

GHS Classification: The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it with the care due to a pharmacologically active substance. Some suppliers indicate more stringent classifications for similar compounds, including potential for acute toxicity, skin corrosion/irritation, eye damage, and respiratory or skin sensitization.



Signal Word: None provided in some SDSs, while others may use "Danger".[1][2]

Hazard Statements: None provided in some SDSs.[2] However, based on other available information for similar compounds, potential hazards could include:

- Fatal if swallowed, in contact with skin, or if inhaled.
- Causes severe skin burns and eye damage.
- May cause an allergic skin reaction.
- May cause allergy or asthma symptoms or breathing difficulties if inhaled.
- Suspected of causing cancer.

Precautionary Statements:

- Obtain special instructions before use.
- Do not handle until all safety precautions have been read and understood.
- · Do not breathe dust.
- Do not get in eyes, on skin, or on clothing.
- Wash skin thoroughly after handling.
- Do not eat, drink or smoke when using this product.
- Use only outdoors or in a well-ventilated area.
- Wear protective gloves/protective clothing/eye protection/face protection.

Quantitative Safety Data from Clinical Studies

The following tables summarize safety data for pemafibrate from various clinical trials and post-marketing surveillance. This data provides insights into the potential adverse effects in humans.



Table 1: Incidence of Adverse Events (AEs) and Adverse Drug Reactions (ADRs) in a 52-Week Study

Group	Incidence of AEs (%)
Placebo/Pemafibrate 0.2 mg/d	81.8
Pemafibrate 0.2 mg/d	77.8
Pemafibrate 0.4 mg/d	78.2

Data from the PROVIDE study. Serious AEs occurred in 16 participants, with a causal relationship ruled out in all but one possible case of a bile duct stone.

Table 2: Post-Marketing Surveillance Data in Japan (24-Month Observation)

Parameter	Value
Total Patients Analyzed	3612
Patients with ADRs	147 (4.07%)
Patients with Serious ADRs	8 (0.22%)
Most Common ADRs	
- Abnormal Laboratory Tests	60 (1.66%)
- Hepatobiliary Disorders	24 (0.66%)
- Musculoskeletal/Connective Tissue	14 (0.39%)
- Metabolic/Nutritional Disorders	14 (0.39%)
Rhabdomyolysis-related ADRs	37 (1.02%)
Renal-related ADRs	13 (0.36%)

Table 3: Comparative Changes in Liver and Renal Function Markers



Parameter	Pemafibrate (0.2 mg/d)	Pemafibrate (0.4 mg/d)	Fenofibrate (200 mg/d)	Placebo
Change in TG (%)	-34.1	-44.0	-30.5	+6.5
Alanine Aminotransferas e	Significantly smaller change than fenofibrate	Significantly smaller change than fenofibrate	-	-
Aspartate Aminotransferas e	Significantly smaller change than fenofibrate	Significantly smaller change than fenofibrate	-	-
Serum Creatinine	Significantly smaller change than fenofibrate	Significantly smaller change than fenofibrate	-	-

This study highlights pemafibrate's improved hepatic and renal safety profile compared to fenofibrate.

Table 4: Pharmacokinetic Parameters in Patients with Renal Impairment

Patient Group	Geometric Mean AUCτ (ng·h/mL)
Severe Renal Impairment (eGFR <30) / Hemodialysis	7.333
Moderate Renal Impairment (eGFR ≥30 and <60)	7.991

AUCT: Area under the concentration-time curve within a dosing interval. This study showed that repeated administration of pemafibrate in patients with severe renal impairment did not lead to increased drug exposure.

Experimental Protocols

Detailed experimental protocols for the safety assessment of **Pemafibrate-d4** are not publicly available. However, a general methodology for a key in vitro safety assessment is provided



below.

General Protocol: In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a common method to assess the potential of a compound to cause cell death.

Cell Culture:

- Culture a relevant human cell line (e.g., HepG2, a human liver cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in an incubator at 37°C with 5% CO₂.

Cell Seeding:

- Harvest cells and seed them into 96-well microplates at a predetermined density.
- Allow cells to adhere and grow for 24 hours.

• Compound Treatment:

- Prepare a stock solution of Pemafibrate-d4 in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the **Pemafibrate-d4** stock solution in culture medium to achieve a range of final concentrations.
- Remove the old medium from the cells and add the medium containing different concentrations of **Pemafibrate-d4**. Include vehicle control (medium with solvent) and untreated control wells.
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

MTT Assay:

 After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.



- During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Data Acquisition and Analysis:
 - Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle control.
 - Plot cell viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations Signaling Pathway and Workflow Diagrams



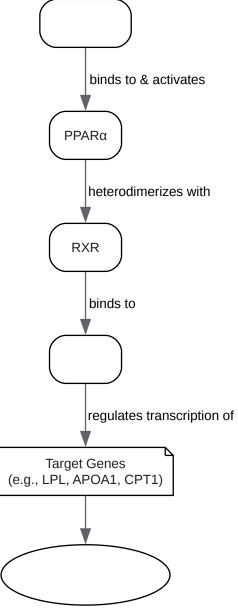


Figure 1: PPARα Signaling Pathway Activation by Pemafibrate

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Caption: Figure 1: Simplified signaling pathway of Pemafibrate activating PPARa.



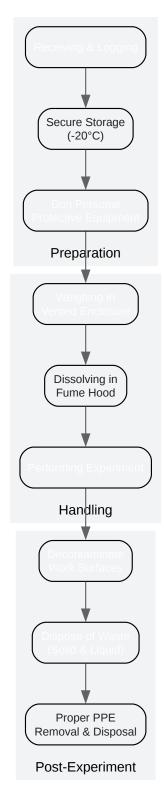


Figure 2: Laboratory Workflow for Safe Handling of Pemafibrate-d4

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Caption: Figure 2: General workflow for the safe laboratory handling of **Pemafibrate-d4**.



Handling and Storage Precautions

Engineering Controls:

- Handle in a well-ventilated place.
- Use a laboratory fume hood or other ventilated enclosure for weighing and preparing solutions.
- Ensure adequate ventilation.
- Emergency exits and a risk-elimination area should be established.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently and when contaminated.
- Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.

Handling:

- · Avoid contact with skin and eyes.
- Avoid formation of dust and aerosols.
- · Wash hands thoroughly after handling.
- Use non-sparking tools and prevent fire caused by electrostatic discharge.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- A recommended storage temperature is -20°C.
- Store away from incompatible materials and foodstuff containers.



First Aid Measures

- General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.
- If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
- In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information

Detailed toxicological studies on **Pemafibrate-d4** are not publicly available. The information below is based on the non-deuterated form.

- Acute Toxicity: No data available.
- Skin Corrosion/Irritation: May cause skin irritation.
- Serious Eye Damage/Eye Irritation: May cause eye irritation.
- Respiratory or Skin Sensitization: No data available.
- Germ Cell Mutagenicity: No data available.
- Carcinogenicity: No data available.
- Reproductive Toxicity: No data available.
- Specific Target Organ Toxicity (Single Exposure): No data available.



- Specific Target Organ Toxicity (Repeated Exposure): Clinical studies have shown effects on the liver and kidneys, although pemafibrate appears to have a better safety profile than other fibrates.
- Aspiration Hazard: No data available.

It is important to note that deuterated compounds may have different pharmacokinetic properties, which could potentially alter their toxicological profile. Therefore, **Pemafibrate-d4** should be handled with caution until more specific data becomes available.

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References

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